molecular formula C11H11F3O3 B14011491 1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione CAS No. 317-43-1

1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione

Cat. No.: B14011491
CAS No.: 317-43-1
M. Wt: 248.20 g/mol
InChI Key: UDYGIQMXOWZSIV-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a furan ring substituted with dimethyl groups and a trifluoromethylated butane-1,3-dione moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dimethylfuran with a suitable trifluoromethylated precursor under controlled conditions. The reaction conditions often involve the use of strong bases, such as sodium hydroxide or potassium carbonate, and organic solvents like ethanol or dichloromethane . Industrial production methods may employ microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction outcomes. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s furan ring and trifluoromethyl groups enable it to participate in various chemical reactions, influencing biological processes. For instance, it may inhibit enzyme activities by binding to active sites or modulate signaling pathways by interacting with cellular receptors .

Comparison with Similar Compounds

1-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione can be compared with other similar compounds, such as:

Properties

CAS No.

317-43-1

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

1-(2,5-dimethylfuran-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione

InChI

InChI=1S/C11H11F3O3/c1-5-4-8(7(3)17-5)9(15)6(2)10(16)11(12,13)14/h4,6H,1-3H3

InChI Key

UDYGIQMXOWZSIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)C(C)C(=O)C(F)(F)F

Origin of Product

United States

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